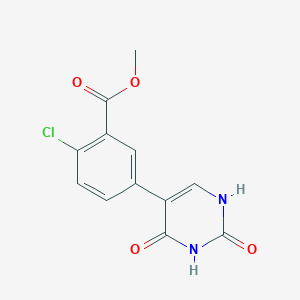
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95% (2-HMTFPP) is a chemical compound with a molecular formula of C10H8F3N3O3. It is an organic compound that has various applications in scientific research. It is a white crystalline solid and is soluble in water and methanol. Its melting point is around 135-140 °C and its boiling point is around 285-290 °C. It is a synthetic compound and is not found in nature.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95% has various applications in scientific research. It is used as a fluorescent probe for DNA and RNA in vitro and in vivo. It is also used as a fluorescent label for cell imaging. In addition, it is used as a fluorescent dye for the study of protein-protein interactions. Furthermore, it is used as a probe for the study of the structure and function of proteins.
Wirkmechanismus
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95% is a fluorescent dye that is used in various scientific research applications. It is believed to act as a quencher of fluorescence in the presence of DNA and RNA. It is believed that 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95% binds to the phosphate groups of DNA and RNA and quenches the fluorescence of the dye.
Biochemical and Physiological Effects
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95% is a fluorescent dye and is not known to have any biochemical or physiological effects. It is a non-toxic compound and is safe to use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95% has several advantages for laboratory experiments. It is a non-toxic compound and is safe to use in laboratory experiments. It is also highly soluble in water and methanol, making it easy to use in experiments. Furthermore, it is a highly fluorescent compound and can be used as a fluorescent label for cell imaging.
However, there are some limitations to its use in laboratory experiments. It is not a naturally occurring compound and must be synthesized in the laboratory. In addition, it is sensitive to light and must be stored in a dark environment.
Zukünftige Richtungen
The future directions for 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95% include the development of new methods for its synthesis, the development of new applications for its use, and the development of new fluorescent probes for DNA and RNA. Other future directions include the development of new fluorescent labels for cell imaging, the development of new probes for the study of protein-protein interactions, and the development of new fluorescent dyes for the study of protein structure and function. Additionally, further research is needed to understand the mechanism of action of 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95%.
Synthesemethoden
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)pyrimidine, 95% is synthesized using a two-step reaction. The first step involves the reaction of trifluoromethyl-2-methoxybenzaldehyde with 2-amino-5-chloropyrimidine in a solvent such as dimethyl sulfoxide (DMSO). This reaction yields 2-chloro-5-(2-methoxy-5-trifluoromethylphenyl)-pyrimidine. The second step involves the reaction of 2-chloro-5-(2-methoxy-5-trifluoromethylphenyl)-pyrimidine with sodium hydroxide in a solvent such as acetonitrile. This reaction yields 2-hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)-pyrimidine.
Eigenschaften
IUPAC Name |
5-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-10-3-2-8(12(13,14)15)4-9(10)7-5-16-11(18)17-6-7/h2-6H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJRKDAGXSSYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686879 |
Source


|
| Record name | 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261902-73-1 |
Source


|
| Record name | 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,4)-Dihydroxy-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyrimidine, 95%](/img/structure/B6386003.png)

![(2,4)-Dihydroxy-5-[4-(ethoxycarbonyl)-3-fluorophenyl]pyrimidine, 95%](/img/structure/B6386007.png)









